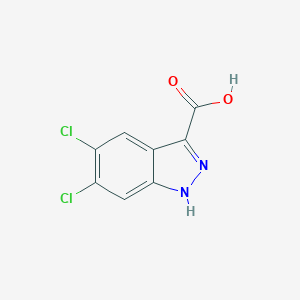

5,6-Dichloro-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5,6-dichloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNPONGTCXWARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646679 | |

| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124459-91-2 | |

| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 5,6-dichloro-1H-indazole-3-carboxylic acid, a crucial intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The most common and well-established route for the synthesis of this compound begins with the commercially available 3,4-dichloroaniline. The pathway involves two key stages:

-

Stage 1: Synthesis of 5,6-Dichloroisatin: This stage utilizes the Sandmeyer isatin synthesis methodology. 3,4-dichloroaniline is first converted to an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions to yield 5,6-dichloroisatin.

-

Stage 2: Conversion of 5,6-Dichloroisatin to this compound: This transformation involves a multi-step process within a single pot, starting with the basic hydrolysis of the isatin ring. The resulting intermediate is then subjected to diazotization, reduction, and subsequent acid-catalyzed cyclization to afford the final product.[1]

Quantitative Data

The following tables summarize the key reactants and expected yields for each stage of the synthesis.

Table 1: Reactants for the Synthesis of 5,6-Dichloroisatin

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.0 |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 1.1 |

| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | 3.0 |

| Sodium Sulfate | Na₂SO₄ | 142.04 | 6.0 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Excess |

Table 2: Reactants for the Conversion of 5,6-Dichloroisatin to this compound

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio |

| 5,6-Dichloroisatin | C₈H₃Cl₂NO₂ | 216.02 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 3.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 |

| Stannous Chloride | SnCl₂ | 189.60 | 2.5 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | Excess |

Table 3: Expected Yields

| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |

| 5,6-Dichloroisatin | C₈H₃Cl₂NO₂ | 216.02 | 60-70% |

| This compound | C₈H₄Cl₂N₂O₂ | 231.04 | 75-85% |

Experimental Protocols

Stage 1: Synthesis of 5,6-Dichloroisatin

This procedure is adapted from the general Sandmeyer isatin synthesis.

Step 1a: Formation of the Isonitrosoacetanilide Intermediate

-

In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-dichloroaniline (1.0 eq) in water (500 mL) and concentrated hydrochloric acid (2.5 eq).

-

In a separate beaker, prepare a solution of chloral hydrate (1.1 eq) and sodium sulfate (6.0 eq) in water (300 mL).

-

Combine the two solutions in the reaction flask.

-

Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water (200 mL) and add it to the reaction mixture.

-

Heat the mixture to 100°C and maintain this temperature for 1-2 hours. A crystalline precipitate of the isonitrosoacetanilide should form.

-

Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it thoroughly.

Step 1b: Cyclization to 5,6-Dichloroisatin

-

Carefully add concentrated sulfuric acid (sufficient to dissolve the intermediate) to a beaker and cool it to 60-70°C in a water bath.

-

Slowly add the dried isonitrosoacetanilide intermediate from the previous step to the sulfuric acid with constant stirring. An exothermic reaction will occur. Maintain the temperature between 70-80°C.

-

After the addition is complete, continue stirring for 10-15 minutes.

-

Pour the reaction mixture onto crushed ice.

-

Allow the mixture to stand for 30 minutes, during which time 5,6-dichloroisatin will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry.

-

The crude 5,6-dichloroisatin can be purified by recrystallization from glacial acetic acid or ethanol.

Stage 2: Conversion of 5,6-Dichloroisatin to this compound

This procedure is based on the general conversion of isatins to indazole-3-carboxylic acids.[1]

-

In a suitable reaction vessel, suspend 5,6-dichloroisatin (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq). Heat the mixture to cause ring opening, forming a solution of the sodium salt of 2-amino-4,5-dichlorophenylglyoxylic acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water with vigorous stirring, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate vessel, prepare a solution of stannous chloride (2.5 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring. This will reduce the diazonium salt to the corresponding hydrazine.

-

After the addition is complete, heat the reaction mixture to induce cyclization of the aryl hydrazine intermediate to form this compound.

-

Cool the reaction mixture and collect the precipitated product by vacuum filtration.

-

Wash the product with cold water and recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the purified this compound.

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for 5,6-Dichloroisatin Synthesis

Caption: Experimental workflow for the synthesis of 5,6-dichloroisatin.

Experimental Workflow for Final Product Synthesis

Caption: Experimental workflow for the conversion to the final product.

References

5,6-Dichloro-1H-indazole-3-carboxylic Acid: A Core Scaffold in Modern Drug Discovery

CAS Number: 124459-91-2 Molecular Formula: C₈H₄Cl₂N₂O₂

Introduction

5,6-Dichloro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indazole class of molecules. The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. As a result, indazole derivatives have garnered significant attention from researchers and are integral to the development of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its role as a key building block in the creation of bioactive molecules, particularly in the realm of oncology.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is primarily sourced from chemical vendor catalogs.

| Property | Value | Reference |

| Molecular Weight | 231.04 g/mol | |

| Physical Form | Solid | |

| Purity | ≥ 96% | |

| Storage Temperature | Room Temperature | |

| IUPAC Name | This compound | |

| InChI Key | ZWNPONGTCXWARN-UHFFFAOYSA-N |

Synthesis

One common synthetic route involves the Jacobson indazole synthesis. This method utilizes an o-acetamidophenylacetate or a related amide, which is reacted with tert-butyl nitrite to form the 5-chloro-indazole-3-carboxylate ester or amide. Subsequent hydrolysis of the ester or amide yields the desired 5-chloroindazole-3-carboxylic acid. The starting acetamide derivative can be prepared from 5-chloro-o-nitrobenzene acetic acid through esterification or amidation, followed by hydrogenation and reduction using a palladium on carbon (Pd-C) catalyst.[3]

Another approach starts from 1H-indazole-3-carboxylic acid, which is dissolved in anhydrous acetic acid. The solution is then treated with phosphorus oxychloride and heated to reflux for several hours. After cooling, the product precipitates and can be collected by filtration.[3]

It is important to note that many synthetic routes for indazole-3-carboxylic acids can have drawbacks, including harsh reaction conditions, low selectivity, the use of environmentally hazardous reagents, expensive starting materials, multiple steps, and low overall yields.[3]

Applications in Drug Discovery and Biological Activity

The indazole-3-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The carboxylic acid group serves as a versatile handle for chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse biological activities.

Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] The indazole core has proven to be an effective pharmacophore for designing potent and selective kinase inhibitors.[5]

-

p21-activated kinase 1 (PAK1) Inhibitors: Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of PAK1, a kinase implicated in tumor progression and metastasis. One representative compound from this class demonstrated an IC₅₀ of 9.8 nM against PAK1. The mechanism of action involves the downregulation of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT), which is crucial for cancer cell migration and invasion.[1]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Structurally related compounds, such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, have been investigated as inhibitors of FGFR. One such derivative exhibited an IC₅₀ of 69.1 nM against FGFR1.[5]

-

PKMYT1 Kinase Inhibitors: Novel indazole compounds are being explored as inhibitors of PKMYT1 kinase, a target for cancer therapy due to its role in the G2/M cell cycle checkpoint.[6]

The general workflow for identifying and characterizing such kinase inhibitors often involves a combination of in vitro and cell-based assays.

Experimental Protocols

While specific protocols for this compound are not available, general methodologies for the synthesis and evaluation of 1H-indazole-3-carboxamide derivatives as kinase inhibitors have been published.

General Synthesis of 1H-Indazole-3-Carboxamide Derivatives

-

Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBT) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired primary amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.[7]

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-

Prepare serial dilutions of the test compound (e.g., a 1H-indazole-3-carboxamide derivative) in a suitable kinase buffer.

-

In a 384-well plate, add the inhibitor solution (or a DMSO control).

-

Add the kinase enzyme solution (e.g., PAK1).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add a Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes and measure the luminescence, which is proportional to the kinase activity.[8]

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be observed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals. Its core indazole structure serves as a highly effective scaffold for the design and synthesis of potent and selective inhibitors of various biological targets, particularly protein kinases involved in cancer. While specific biological data for this particular dichloro-substituted analog is limited in the public domain, the extensive research on the broader class of indazole-3-carboxylic acid derivatives underscores its significant potential in the development of novel therapeutics. Further investigation into the specific biological activities and pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

Spectral Data Analysis of 5,6-Dichloro-1H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of 5,6-Dichloro-1H-indazole-3-carboxylic acid. Due to the limited availability of directly published spectral data for this specific compound, this document extrapolates likely data points from analogous compounds and established spectroscopic principles. It includes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in a clear, tabular format. Furthermore, this guide outlines comprehensive experimental protocols for acquiring such data and presents a representative synthetic pathway for the title compound, visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted indazole derivatives in drug discovery and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from structurally related compounds, including 1H-indazole-3-carboxylic acid and other halogenated indazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~14.0 | Singlet, Broad | 1H | N-H | The acidic proton of the indazole nitrogen is expected to be a broad singlet at a downfield chemical shift. |

| ~13.0 | Singlet, Broad | 1H | COOH | The carboxylic acid proton typically appears as a very broad singlet in the downfield region.[1] |

| ~8.2 | Singlet | 1H | Ar-H (C4-H) | The proton at the C4 position is anticipated to be a singlet due to the adjacent chlorine substitution. |

| ~7.8 | Singlet | 1H | Ar-H (C7-H) | The proton at the C7 position is also expected to be a singlet. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165 | C=O | The carboxylic acid carbonyl carbon is expected in this region.[1][2] |

| ~142 | C3a | Quaternary carbon of the indazole ring. |

| ~140 | C7a | Quaternary carbon of the indazole ring. |

| ~130 | C5 | Carbon bearing a chlorine atom. |

| ~128 | C6 | Carbon bearing a chlorine atom. |

| ~125 | C3 | Carbon attached to the carboxylic acid group. |

| ~122 | C4 | Aromatic CH. |

| ~115 | C7 | Aromatic CH. |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Notes |

| 230/232/234 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 213/215/217 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |

| 185/187/189 | [M-COOH]⁺ | Loss of the carboxyl group. |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3300-2500 | Broad, Strong | O-H stretch | Characteristic broad absorption of a carboxylic acid O-H group involved in hydrogen bonding.[3][4] |

| ~3100 | Medium | N-H stretch | Indazole N-H stretching vibration. |

| ~1700 | Strong | C=O stretch | Carbonyl stretch of the carboxylic acid.[3][4] |

| 1600-1450 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| ~1300 | Medium | C-O stretch | Carboxylic acid C-O stretching.[4] |

| ~850 | Strong | C-Cl stretch | Carbon-chlorine bond stretching. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition :

-

A standard proton NMR experiment is performed.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled carbon NMR experiment is conducted.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction : A direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable) can be used to introduce the sample into the ion source.

-

Ionization : The standard electron energy for EI is 70 eV.

-

Analysis : The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of approximately 50-300 to observe the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : The solid sample is analyzed using an attenuated total reflectance (ATR) accessory. A small amount of the powdered sample is placed directly on the ATR crystal.

-

Data Acquisition :

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample spectrum is then acquired.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Synthetic Workflow

The synthesis of this compound can be approached through various synthetic routes. A plausible method involves the Jacobson indazole synthesis or a multi-step sequence starting from a substituted toluene derivative. The following diagram illustrates a logical synthetic workflow.

Caption: A potential synthetic route to this compound.

Signaling Pathways and Logical Relationships

Indazole derivatives are known to interact with a variety of biological targets and signaling pathways, often acting as kinase inhibitors or receptor antagonists. The specific signaling pathways modulated by this compound would require dedicated biological screening and investigation. The following diagram illustrates a generalized workflow for identifying the biological activity of a novel compound like the one discussed.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

References

5,6-Dichloro-1H-indazole-3-carboxylic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 5,6-Dichloro-1H-indazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, structural features, and predicted spectroscopic data. A generalized synthetic protocol is presented, accompanied by structured data tables and requisite visualizations to facilitate understanding and application in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of the indazole-3-carboxylic acid core structure. The indazole ring system, a bioisostere of indole, is a key scaffold in many pharmacologically active compounds, valued for its role in developing agents with anti-tumor, anti-inflammatory, and 5-HT3 receptor antagonist activities[1]. The addition of chlorine atoms at the 5 and 6 positions of the bicyclic system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 124459-91-2 | |

| Molecular Formula | C₈H₄Cl₂N₂O₂ | |

| Molecular Weight | 231.04 g/mol | |

| Canonical SMILES | C1=C(C2=C(C=C1Cl)NNC2=O)O | N/A |

| InChI Key | ZWNPONGTCXWARN-UHFFFAOYSA-N | |

| Physical Form | Solid |

| Purity | ≥96% | |

Molecular Structure Visualization

The core of this compound consists of a fused pyrazole and benzene ring system, forming the indazole scaffold. A carboxylic acid group is attached at position 3, and two chlorine atoms are substituted at positions 5 and 6 of the benzene ring.

Caption: 2D molecular structure of this compound.

Spectroscopic Data Analysis

While specific experimental spectra for this exact compound are not publicly available, a structural elucidation can be reliably predicted based on its functional groups and the known spectral data of analogous compounds[2][3][4].

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Aromatic Protons (2H) | δ 7.5 - 8.5 ppm (singlets) |

| N-H Proton (1H, broad) | δ 13.0 - 14.0 ppm | |

| COOH Proton (1H, broad) | δ 11.0 - 13.0 ppm | |

| ¹³C NMR | Carboxylic Carbon (C=O) | δ 160 - 170 ppm |

| Aromatic Carbons (C-Cl) | δ 125 - 135 ppm | |

| Aromatic Carbons (C-H, C-N, C-C) | δ 110 - 150 ppm | |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| N-H stretch | 3200 - 3400 cm⁻¹ | |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 cm⁻¹ | |

| C=C stretch (Aromatic) | 1450 - 1600 cm⁻¹ | |

| C-Cl stretch | 600 - 800 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 230 (with characteristic isotopic pattern) |

| | Isotopic Peaks (M+2, M+4) | m/z 232, 234 (due to ³⁵Cl/³⁷Cl isotopes) |

The mass spectrum is expected to show a distinctive cluster for the molecular ion due to the presence of two chlorine atoms. The relative intensities of the M⁺, M+2, and M+4 peaks would be approximately 9:6:1, which is a characteristic signature for dichlorinated compounds.

Experimental Protocols: Synthesis

The synthesis of indazole-3-carboxylic acids can be achieved through various routes. A common and effective method involves the cyclization of an appropriately substituted o-aminophenylacetic acid derivative using a nitrite source[5]. This general approach can be adapted for the synthesis of the target molecule.

General Protocol: Synthesis via Diazotization and Cyclization

-

Starting Material Preparation: Synthesize the precursor, (2-amino-4,5-dichlorophenyl)acetic acid, through standard aromatic chemistry routes, typically starting from a dichlorinated aniline or nitrobenzene derivative.

-

Diazotization: Dissolve the (2-amino-4,5-dichlorophenyl)acetic acid in an appropriate acidic medium (e.g., aqueous HCl or acetic acid).

-

Cyclization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) or an alkyl nitrite (e.g., tert-butyl nitrite) dropwise while maintaining the low temperature.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for a period of 0.5 to 8 hours, monitoring the progress by Thin Layer Chromatography (TLC)[5].

-

Work-up and Isolation: Upon completion, the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound is a structurally significant molecule with high potential as a building block in the synthesis of novel therapeutic agents. This guide has provided a detailed analysis of its molecular structure, physicochemical characteristics, and predicted spectroscopic profile. The outlined synthetic methodology offers a practical pathway for its preparation. The comprehensive data and visualizations presented herein serve as a valuable technical resource for scientists engaged in chemical synthesis and drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 5,6-Dichloro-1H-indazole-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Dichloro-1H-indazole-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile, factors influencing solubility, and a detailed experimental protocol for its determination.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound with a molecular structure that suggests its potential utility in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding its solubility in various organic solvents is a crucial first step in the design of appropriate dosage forms and in various stages of the drug development process.

Theoretical Solubility Profile

The molecular structure of this compound—comprising a bicyclic indazole core, a carboxylic acid group, and two chlorine substituents—provides insight into its likely solubility behavior.

-

Indazole Core : The aromatic indazole ring system is relatively nonpolar.

-

Carboxylic Acid Group (-COOH) : This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its solubility in polar solvents.

-

Dichloro Substituents (-Cl) : The two chlorine atoms are electron-withdrawing and increase the molecule's overall lipophilicity, which can enhance solubility in nonpolar organic solvents.

Based on these features, it is anticipated that this compound will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and polar protic organic solvents. Solvents that can engage in hydrogen bonding with the carboxylic acid group are expected to be particularly effective.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity : The principle of "like dissolves like" is paramount. Polar solvents are generally expected to be more effective at dissolving this polar molecule.

-

Temperature : For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[1][2][3]

-

pH : As a carboxylic acid, its solubility in protic solvents will be highly dependent on the pH. In basic conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

-

Co-solvents : The use of a mixture of solvents (co-solvents) can enhance solubility by modifying the polarity of the solvent system.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[4][5] This protocol outlines the steps for determining the solubility of this compound in various organic solvents, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Incubator or water bath for temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[6] Periodically check to ensure that solid material remains.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[7] This step is critical to prevent undissolved particles from affecting the concentration measurement.

-

-

Sample Preparation for HPLC Analysis :

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis :

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the diluted samples from the solubility experiment.

-

Determine the concentration of the diluted samples from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.[8][9][10]

-

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be organized into a clear and concise table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

Visualizations

6.1. Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. ijnrd.org [ijnrd.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. quora.com [quora.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 5,6-Dichloro-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5,6-Dichloro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from laboratory synthesis to its application in drug discovery and manufacturing.

Overview of Chemical Stability

This compound is a solid, crystalline compound. While specific public data on its degradation kinetics is limited, its chemical structure suggests potential susceptibility to degradation under harsh environmental conditions. The indazole ring and the carboxylic acid functional group are potential sites for chemical reactions such as oxidation, hydrolysis, and photodecomposition. Therefore, adherence to proper storage and handling protocols is paramount to maintain its purity and integrity.

Recommended Storage Conditions

Based on information from chemical suppliers, the general recommendation for storing this compound is at room temperature .[1] For long-term storage and to minimize potential degradation, the following conditions should be maintained:

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Minimizes the rate of potential thermal degradation. |

| Humidity | Store in a dry place. | The carboxylic acid moiety can be hygroscopic. Controlling humidity prevents the absorption of water, which could potentially lead to hydrolysis or other moisture-related degradation pathways. |

| Light | Protect from light. | Indazole derivatives can be susceptible to photolytic degradation. Storage in an opaque or amber container is recommended. |

| Atmosphere | Store in a well-sealed container. | Protects the compound from atmospheric oxygen and other reactive gases that could cause oxidative degradation. |

Stability Testing Protocols

To rigorously assess the stability of this compound, a comprehensive stability testing program based on the International Council for Harmonisation (ICH) guidelines for active pharmaceutical ingredients (APIs) is recommended.[2][3][4][5][6]

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

Experimental Protocol:

-

Sample Preparation: Use at least three batches of this compound, packaged in the proposed container closure system.

-

Storage Conditions: Place the samples in stability chambers maintained at the conditions specified in the table below.

-

Testing Frequency: Analyze the samples at the initial time point (t=0) and at specified intervals.

-

Analytical Methods: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the assay of the active substance and to detect and quantify any degradation products.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

A "significant change" for an active pharmaceutical ingredient is generally defined as a failure to meet its specification.[3]

Forced Degradation Studies

Forced degradation (or stress testing) studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[7][8][9][10] These studies also help in developing and validating a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies of this compound.

Detailed Methodologies for Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point. Neutralize the samples before analysis.

-

Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M sodium hydroxide.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and analyze at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Analyze the sample at different time points.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is crucial for the accurate assessment of the compound's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Logical Relationship for Method Validation:

Caption: Key parameters for validating a stability-indicating analytical method.

The analytical method should be able to separate the intact this compound from any potential degradation products, impurities, and other components in the sample matrix. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of unknown degradation products.

Conclusion

While this compound is generally stable when stored at room temperature in a dry, dark, and well-sealed container, a comprehensive understanding of its stability profile requires rigorous testing. By implementing the stability and forced degradation study protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of this important chemical compound, thereby supporting the development of safe and effective pharmaceuticals.

References

- 1. This compound | 124459-91-2 [sigmaaldrich.com]

- 2. m.youtube.com [m.youtube.com]

- 3. database.ich.org [database.ich.org]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. ijrpp.com [ijrpp.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. asianjpr.com [asianjpr.com]

Identifying Impurities in 5,6-Dichloro-1H-indazole-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing impurities in 5,6-Dichloro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final drug product. This document outlines potential impurities, details experimental protocols for their detection and quantification, and presents a logical workflow for a comprehensive impurity analysis.

Potential Impurities in this compound

Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the final product, or interaction with storage containers. For this compound, potential impurities can be broadly categorized as:

-

Process-Related Impurities: These are substances that are formed during the manufacturing process. They can include unreacted starting materials, intermediates, by-products, and reagents. The synthesis of indazole derivatives can be complex, and variations in reaction conditions can lead to the formation of several related substances.

-

Degradation Products: These impurities result from the chemical breakdown of the drug substance over time due to factors such as light, heat, humidity, acid or base hydrolysis, and oxidation. Forced degradation studies are essential to predict the likely degradation products and to develop stability-indicating analytical methods.

While specific impurity data for this compound is not extensively published in publicly available literature, general principles of organic chemistry and knowledge of its synthesis can help predict potential impurities. For instance, incomplete cyclization during synthesis could leave starting materials or intermediates as impurities. The dichloro-substituted benzene ring and the indazole core could be susceptible to various reactions under stress conditions.

Analytical Methodologies for Impurity Identification

A multi-faceted analytical approach is crucial for the comprehensive identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of purity analysis.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its impurities. The development and validation of such a method are guided by the International Council for Harmonisation (ICH) guidelines.

Table 1: Illustrative HPLC Method Parameters for Impurity Profiling

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation of polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV detector at a wavelength where the API and potential impurities have significant absorbance (e.g., 254 nm or a wavelength of maximum absorption). A photodiode array (PDA) detector is highly recommended to assess peak purity. |

| Injection Volume | 10-20 µL |

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification of unknown impurities. MS provides information about the molecular weight of the impurities, which is crucial for their structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurities, further aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of isolated impurities. 1H and 13C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, can provide detailed information about the chemical structure of the impurities.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][2] The drug substance should be subjected to a variety of stress conditions as outlined in ICH guidelines.[1]

Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2-8 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the sample in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for a defined period.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples from each stress condition should be analyzed by HPLC to observe the formation of degradation products. The extent of degradation should ideally be in the range of 5-20%.[2]

HPLC Method Validation

The chosen HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are key to demonstrating specificity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of the standard solution.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows and Pathways

Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of impurities.

Caption: Workflow for Impurity Identification and Characterization.

Logical Relationship for Method Validation

The following diagram illustrates the key parameters and their relationships in an analytical method validation process as per ICH guidelines.

Caption: Key Parameters of Analytical Method Validation.

Conclusion

A thorough understanding and control of impurities are paramount in the development of safe and effective pharmaceuticals. This guide provides a framework for the systematic identification and characterization of impurities in this compound. By employing a combination of forced degradation studies, robust chromatographic separation techniques, and powerful spectroscopic methods, researchers and drug development professionals can ensure the quality and purity of this critical pharmaceutical intermediate. The successful implementation of these methodologies is a key component of regulatory compliance and ultimately contributes to patient safety.

References

potential biological activity of dichloro-indazole derivatives

An In-Depth Technical Guide to the Biological Activity of Dichloro-indazole Derivatives

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structure, consisting of a fused benzene and pyrazole ring, allows for versatile interactions with various biological targets.[4] Among the many derivatives, di-chlorinated indazoles have emerged as a particularly potent class of compounds, demonstrating significant activity across several therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6][7] The substitution with chlorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, often enhancing binding affinity to target proteins and improving overall efficacy.[8]

This technical guide provides a comprehensive overview of the current research on dichloro-indazole derivatives for researchers, scientists, and drug development professionals. It details their anticancer, anti-inflammatory, and antimicrobial activities, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes relevant biological pathways and workflows. Several indazole-based drugs, such as Axitinib and Pazopanib, are already approved for cancer therapy, underscoring the therapeutic potential of this chemical class.[3][8]

Anticancer Activity: Kinase Inhibition

A primary mechanism through which dichloro-indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[9][10] Overexpression or mutation of kinases is a common driver in many cancers.[9]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a critical role in tumor angiogenesis and proliferation. Several studies have identified dichloro-indazole derivatives as potent inhibitors of FGFR. For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles have been synthesized and evaluated, with some compounds showing nanomolar efficacy.[1][5] Compound 13a from one study, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, was identified as a highly potent FGFR1 inhibitor.[1][5]

// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR\n(Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#FFFFFF", fontcolor="#202124"]; RAS_RAF [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K-AKT\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; STAT [label="STAT Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Dichloro-indazole\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [label="Binds"]; FGFR -> Dimerization; Dimerization -> {PLCg, RAS_RAF, PI3K, STAT} [label="Activates"]; {RAS_RAF, PI3K} -> Proliferation; {PLCg, STAT} -> Angiogenesis; Inhibitor -> FGFR [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } } Caption: FGFR Signaling Pathway Inhibition by Dichloro-indazole Derivatives.

Other Kinase Targets

Dichloro-indazole derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Polo-like kinase 4 (PLK4).[9][11] This multi-targeted potential makes them attractive candidates for developing broad-spectrum anticancer agents.[12] For example, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione demonstrated potent activity against BRD4, a protein involved in regulating the expression of oncogenes like c-Myc.[13]

Table 1: Anticancer Activity of Dichloro-indazole Derivatives (IC₅₀ Values)

| Compound | Target | IC₅₀ Value | Cell Line / Assay Type | Reference |

|---|---|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) | FGFR1 | 69.1 ± 19.8 nM | Enzymatic Assay | [1][5] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) | FGFR1 | 30.2 ± 1.9 nM | Enzymatic Assay | [1][5] |

| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i) | BRD4 | 60 nM | Bromodomain Binding Assay | [13] |

| Compound 2f (structure not specified) | - | 0.23–1.15 µM | Antiproliferative (various cancer cell lines) |[14] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Dichloro-indazole derivatives have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[15][16]

The mechanism involves suppressing the synthesis of prostaglandins, which are key mediators of inflammation.[17] Studies have shown that various indazole derivatives can significantly inhibit COX-2 in a concentration-dependent manner, with IC₅₀ values in the micromolar range.[15] This suggests a potential therapeutic application for inflammatory conditions.[7]

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., Pathogens, Injury)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Immune Cells\n(e.g., Macrophages)", fillcolor="#FFFFFF", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins (PGs)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Dichloro-indazole\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> Cell [label="Activates"]; Cell -> AA [label="Releases"]; AA -> COX2 [label="Substrate for"]; COX2 -> PGs [label="Synthesizes"]; PGs -> Inflammation [label="Mediates"]; Inhibitor -> COX2 [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } } Caption: COX-2 Inhibition by Dichloro-indazole Derivatives in Inflammation.

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | IC₅₀ Value (µM) | Assay Type | Reference |

|---|---|---|---|---|

| 5-Aminoindazole* | COX-2 | 12.32 | In vitro enzyme inhibition | [15] |

| Indazole* | COX-2 | 23.42 | In vitro enzyme inhibition | [15] |

| 5-Nitroindazole* | COX-2 | 15.65 | In vitro enzyme inhibition | [15] |

*Note: These are not dichloro-derivatives but demonstrate the anti-inflammatory potential of the core indazole scaffold.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Dichloro-indazole derivatives have shown promise in this area, with reported activity against various bacteria and fungi.[18][19]

The specific mechanisms are still under investigation but may involve the disruption of essential cellular processes in microbes. Quantitative evaluation is typically performed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Dichloro-indazole Derivatives (MIC Values) | Compound | Organism | MIC Value (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 3-chloro-6-nitro-1H-indazole derivative (Compound 13) | Leishmania major | IC₅₀ = 38 µM | MTT Assay |[18] | | 3-chloro-6-nitro-1H-indazole derivative (Compound 5) | Leishmania infantum | IC₅₀ = 4 µM | MTT Assay |[18] | | Indole-triazole conjugate with 3,4-dichlorobenzyl moiety (6f) | Candida albicans | 2 | Microdilution Assay |[20] | | Indole-triazole conjugate with 3,4-dichlorobenzyl moiety (6f) | Candida tropicalis | 2 | Microdilution Assay |[20] |

// Workflow A -> C; B -> C; C -> D -> E -> F; } } Caption: General Experimental Workflow for MIC Determination.

Experimental Protocols

Kinase Inhibition Assay (IC₅₀ Determination)

This protocol is a representative method for determining the IC₅₀ value of a dichloro-indazole derivative against a specific protein kinase.[21]

-

Objective: To measure the concentration of an inhibitor that reduces the activity of a target kinase by 50%.

-

Materials:

-

Recombinant purified target kinase.

-

Specific peptide substrate for the kinase.

-

Adenosine triphosphate (ATP), often radiolabeled or used in a luminescence-based system.

-

Dichloro-indazole test compound.

-

Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT).

-

Assay detection reagents (e.g., ADP-Glo™ for luminescence).

-

High-purity Dimethyl sulfoxide (DMSO).

-

384-well microplates.

-

-

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform a serial dilution in DMSO or reaction buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution series).[21]

-

Assay Reaction: To the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent. This reagent measures the amount of ADP produced (in the case of ADP-Glo™), which is inversely proportional to the kinase inhibition.[21]

-

Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[21][22]

-

Antiproliferative MTT Assay

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[14][18]

-

Objective: To determine the effect of a compound on the metabolic activity and proliferation of cells.

-

Materials:

-

Cancer cell line (e.g., 4T1 breast cancer cells).[14]

-

Cell culture medium and fetal bovine serum (FBS).

-

Dichloro-indazole test compound.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilizing agent (e.g., DMSO or isopropanol).

-

96-well microplates.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dichloro-indazole derivative and incubate for a set period (e.g., 48 or 72 hours).[22]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC₅₀ value.[22]

-

General Synthesis Approach

The synthesis of dichloro-indazole derivatives often involves multi-step reactions. A common route for preparing 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives starts with commercially available materials and proceeds through key steps like Suzuki coupling and amide bond formation.[5]

// Nodes A [label="Starting Material\n(e.g., 6-bromo-1H-indazole-4-carboxylate)"]; B [label="2,6-dichloro-3,5-dimethoxyphenylboronic acid"]; C [label="Suzuki Coupling\n(Pd catalyst, base)"]; D [label="Intermediate Ester"]; E [label="Saponification\n(Hydrolysis of ester)"]; F [label="Carboxylic Acid Intermediate"]; G [label="Amine (R-NH2)"]; H [label="Amide Coupling\n(e.g., HATU, EDCI)"]; I [label="Final Product\n(Dichloro-indazole amide derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> H; G -> H; H -> I; } } Caption: General Synthesis Workflow for Dichloro-indazole Amide Derivatives.

Conclusion

Dichloro-indazole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated ability to inhibit key protein kinases makes them strong candidates for the development of new anticancer agents.[3][10] Furthermore, their anti-inflammatory and antimicrobial activities suggest broader applications in treating a range of human diseases.[7][15] The structure-activity relationship studies highlighted in the literature provide a solid foundation for the rational design and optimization of new, more selective, and efficacious dichloro-indazole-based therapeutics.[5][8] Future research should focus on elucidating detailed mechanisms of action, exploring novel biological targets, and advancing the most promising leads through preclinical and clinical development.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. 3,4-Dichloro-1H-indazole|High-Quality Research Chemical [benchchem.com]

- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to 5,6-Dichloro-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities. Among its many derivatives, 5,6-Dichloro-1H-indazole-3-carboxylic acid represents a key synthetic intermediate for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to this compound and its close analogs. It further delves into its emerging role in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered significant attention from medicinal chemists for over a century.[1] Its structural similarity to indole allows it to act as a bioisostere, yet the presence of a second nitrogen atom imparts unique electronic properties and additional hydrogen bonding capabilities.[2][3] This has led to the discovery of a wide array of indazole-containing compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][4]

The introduction of a carboxylic acid moiety at the 3-position of the indazole ring provides a crucial handle for further chemical modifications, making indazole-3-carboxylic acids valuable building blocks in drug discovery.[2][5] Halogenation of the benzene ring, particularly with chlorine, can further enhance the pharmacological profile of these molecules by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This guide focuses specifically on the 5,6-dichloro substituted variant, a scaffold of growing interest in the development of targeted therapies.

Discovery and History

The history of this compound is intertwined with the broader exploration of indazole chemistry. The indazole ring system was first synthesized in the late 19th century.[1] Early methods, such as those developed by Emil Fischer, laid the groundwork for the synthesis of the core indazole structure.[7]

The development of more sophisticated synthetic methods in recent years has made a wider array of substituted indazoles, including the 5,6-dichloro variant, more accessible for research and drug development.[4][8]

Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy involves the cyclization of a suitably substituted phenylhydrazine derivative. The following protocol is a representative example based on established methods for analogous compounds.[2][5]

General Synthetic Approach: Cyclization of a Dichlorophenylhydrazine Derivative

A common and effective method for the synthesis of indazole-3-carboxylic acids is the reaction of a phenylhydrazine with a pyruvate derivative, followed by cyclization. For the synthesis of the 5,6-dichloro analog, the logical starting material would be (4,5-dichlorophenyl)hydrazine.

dot

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Step 1: Synthesis of Ethyl 2-((4,5-dichlorophenyl)hydrazono)succinate (Intermediate Hydrazone)

To a solution of (4,5-dichlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol, an aqueous solution of sodium acetate (1.1 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. Diethyl oxalacetate sodium salt (1 equivalent) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the intermediate hydrazone.

Step 2: Cyclization to Ethyl 5,6-Dichloro-1H-indazole-3-carboxylate

The intermediate hydrazone from Step 1 is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to 240-250 °C for 1-2 hours. After cooling to room temperature, the reaction mixture is diluted with a hydrocarbon solvent like hexane, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Hydrolysis to this compound

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is suspended in a mixture of ethanol and water. Sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is diluted with water and acidified to a pH of 2-3 with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford this compound.

Physicochemical Properties and Data

Quantitative data for this compound is crucial for its application in drug design and development. The following table summarizes key physicochemical properties.

| Property | Value |

| Molecular Formula | C₈H₄Cl₂N₂O₂ |

| Molecular Weight | 231.04 g/mol |

| CAS Number | 124459-91-2 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

Biological Activity and Therapeutic Potential

While direct biological data for this compound is limited in the public domain, the broader class of dichlorinated indazole derivatives has shown significant promise as kinase inhibitors.[6][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10]

Role as a Scaffold for Kinase Inhibitors

The 5,6-dichloro-1H-indazole scaffold has been identified as a valuable core for the development of potent and selective kinase inhibitors. For instance, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole have been reported as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.

The dichloro substitution pattern on the indazole ring is thought to contribute to favorable binding interactions within the ATP-binding pocket of these kinases.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is a key regulator of cellular processes. Its aberrant activation is implicated in various cancers. Small molecule inhibitors that target this pathway are therefore of significant therapeutic interest.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tdcommons.org [tdcommons.org]

Methodological & Application

Application Notes and Protocols: 5,6-Dichloro-1H-indazole-3-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloro-1H-indazole-3-carboxylic acid is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure, featuring two nitrogen atoms and two chlorine substituents on the benzene ring, provides a unique framework for the design of novel therapeutic agents. The presence of the carboxylic acid group at the 3-position offers a convenient handle for synthetic modification, allowing for the facile introduction of various pharmacophoric features through amide bond formation and other chemical transformations. This versatility has led to its exploration in the development of compounds targeting a range of biological pathways, particularly in the areas of oncology and inflammation.